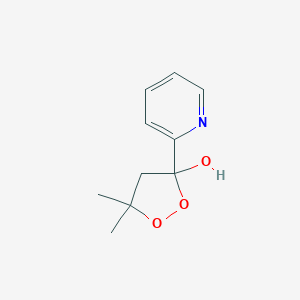
5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol, also known as DPO, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. DPO is a cyclic ether with a pyridine ring attached to it, and it has been found to exhibit unique properties that make it useful for a wide range of scientific applications.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemische Und Physiologische Effekte
5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been found to exhibit a number of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol in lab experiments is its unique structure, which makes it useful for a wide range of applications. 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are a number of future directions for research on 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol, including the development of new drugs for the treatment of inflammatory diseases and cancer. Further studies are also needed to fully understand the mechanism of action of 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol and its potential applications in materials science. Additionally, the development of new synthesis methods for 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol may lead to the discovery of new compounds with even greater potential for scientific research.
Synthesemethoden
The synthesis of 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol can be achieved through a number of methods, including the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with pyridine in the presence of a strong acid catalyst. Another method involves the reaction of pyridine with 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, organic chemistry, and materials science. In medicinal chemistry, 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been found to exhibit promising anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In organic chemistry, 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been used as a building block for the synthesis of various compounds, including chiral ligands and catalysts. In materials science, 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been studied for its potential applications in the development of new polymers and materials.
Eigenschaften
CAS-Nummer |
138835-99-1 |
|---|---|
Produktname |
5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol |
Molekularformel |
C10H13NO3 |
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
5,5-dimethyl-3-pyridin-2-yldioxolan-3-ol |
InChI |
InChI=1S/C10H13NO3/c1-9(2)7-10(12,14-13-9)8-5-3-4-6-11-8/h3-6,12H,7H2,1-2H3 |
InChI-Schlüssel |
YHMJCVMHQKHWMY-UHFFFAOYSA-N |
SMILES |
CC1(CC(OO1)(C2=CC=CC=N2)O)C |
Kanonische SMILES |
CC1(CC(OO1)(C2=CC=CC=N2)O)C |
Synonyme |
1,2-Dioxolan-3-ol,5,5-dimethyl-3-(2-pyridinyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



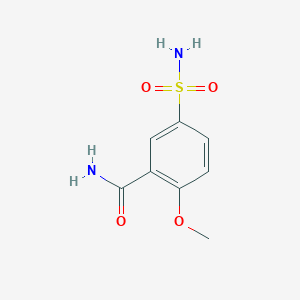
![N'-[(3Z)-6-Methoxy-1-pentyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B135799.png)
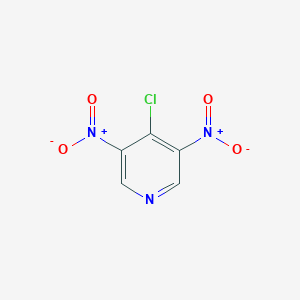
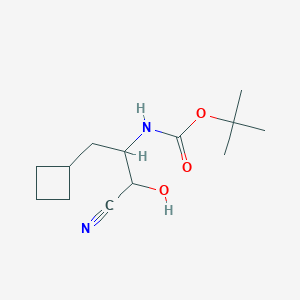
![5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B135805.png)
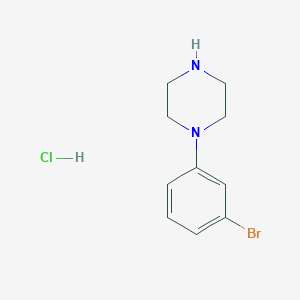
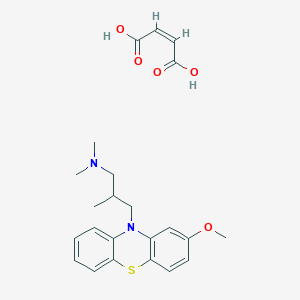
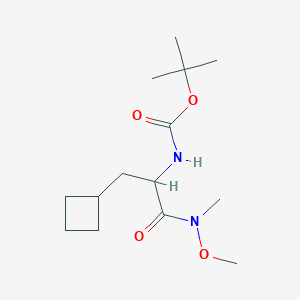
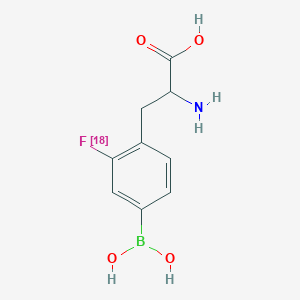
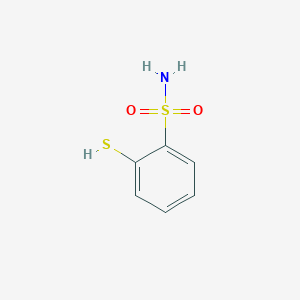
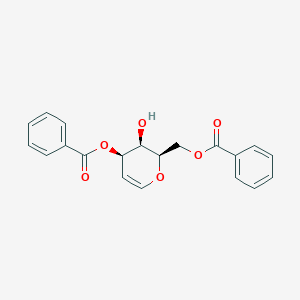
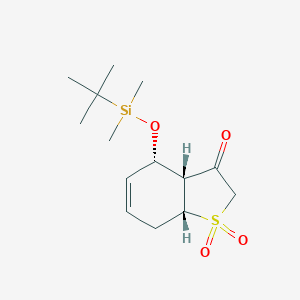
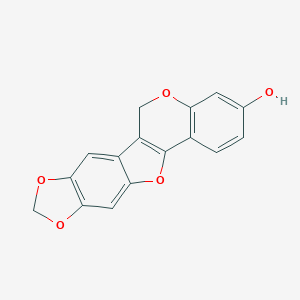
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B135838.png)